1,2-Propanediol, 2-[(1R,2R,4R)-2-hydroxy-4-methylcyclohexyl]-, (2S)-
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Overview
Description
1,2-Propanediol, 2-[(1R,2R,4R)-2-hydroxy-4-methylcyclohexyl]-, (2S)- is a chemical compound with the molecular formula C10H20O3 It is a derivative of propanediol and features a cyclohexyl group with specific stereochemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediol, 2-[(1R,2R,4R)-2-hydroxy-4-methylcyclohexyl]-, (2S)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of cyclohexanone as a starting material, which undergoes a series of reactions including reduction and hydroxylation to introduce the desired functional groups and stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize catalysts and optimized reaction conditions to achieve efficient synthesis. The specific details of industrial methods can vary depending on the manufacturer and the intended application of the compound.
Chemical Reactions Analysis
Types of Reactions
1,2-Propanediol, 2-[(1R,2R,4R)-2-hydroxy-4-methylcyclohexyl]-, (2S)- can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups.
Reduction: Reduction reactions can further modify the functional groups, potentially converting carbonyl groups back to hydroxyl groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
1,2-Propanediol, 2-[(1R,2R,4R)-2-hydroxy-4-methylcyclohexyl]-, (2S)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 1,2-Propanediol, 2-[(1R,2R,4R)-2-hydroxy-4-methylcyclohexyl]-, (2S)- involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the desired effects. The exact mechanism can vary depending on the application and the specific biological system involved.
Comparison with Similar Compounds
Similar Compounds
1,2-Propanediol: A simpler compound without the cyclohexyl group.
1,3-Propanediol: Another isomer with different structural properties.
2-Amino-1-phenyl-1,3-propanediol: A related compound with an amino group and phenyl ring.
Uniqueness
1,2-Propanediol, 2-[(1R,2R,4R)-2-hydroxy-4-methylcyclohexyl]-, (2S)- is unique due to its specific stereochemistry and the presence of the cyclohexyl group. These features can impart distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
820208-71-7 |
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Molecular Formula |
C10H20O3 |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
(2S)-2-[(1R,2R,4R)-2-hydroxy-4-methylcyclohexyl]propane-1,2-diol |
InChI |
InChI=1S/C10H20O3/c1-7-3-4-8(9(12)5-7)10(2,13)6-11/h7-9,11-13H,3-6H2,1-2H3/t7-,8-,9-,10-/m1/s1 |
InChI Key |
RNBVRFKCBCNIRI-ZYUZMQFOSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)O)[C@@](C)(CO)O |
Canonical SMILES |
CC1CCC(C(C1)O)C(C)(CO)O |
Origin of Product |
United States |
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